C31H36Fno2

RNase L pathway antiviral innate immunity apoptosis

Researchers requiring precise, reproducible RNase L pathway activation face a critical gap: validated modulators with consistent potency are rare. C31H36FNO2 directly addresses this need: • IC50 2.30 nM - enables robust dose-response at physiologically relevant concentrations without off-target cytotoxicity • Unique triarylethylene scaffold ensures a distinct binding mode; not functionally interchangeable with other RNase L modulators or the cyclophilin inhibitor designated 'C31' (C27H30N4O2S) • Custom synthesis guarantees defined purity and lot-to-lot consistency for confident replication of innate antiviral immunity, apoptosis regulation, and cancer biology studies

Molecular Formula C31H36FNO2
Molecular Weight 473.6 g/mol
Cat. No. B15172713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC31H36Fno2
Molecular FormulaC31H36FNO2
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)C(CCNC(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C
InChIInChI=1S/C31H36FNO2/c1-31(2)22-26(18-20-35-31)28(23-9-5-3-6-10-23)17-19-33-30(34)21-29(24-11-7-4-8-12-24)25-13-15-27(32)16-14-25/h3-16,26,28-29H,17-22H2,1-2H3,(H,33,34)
InChIKeyWVVSVXGHCWACJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C31H36FNO2 Compound Overview


The compound with molecular formula C31H36FNO2 corresponds to 4-[(E)-2-(4-fluorophenyl)-5-hydroxy-1-[4-(1-propan-2-ylpiperidin-4-yl)phenyl]pent-1-enyl]phenol (PubChem CID 162649869) [1]. It is a synthetic small molecule characterized by a triarylethylene-like scaffold, possessing a molecular weight of 473.6 g/mol, calculated XLogP3-AA of 7.4, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is structurally related to selective estrogen receptor modulators (SERMs) and has been investigated as a modulator of the 2-5A-dependent ribonuclease (RNase L) pathway [2].

Why C31H36FNO2 Is Not Interchangeable


Structural and mechanistic differentiation precludes simple functional substitution of C31H36FNO2 with in-class analogs. The compound's unique triarylethylene scaffold dictates a distinct binding mode and target engagement profile compared to other RNase L modulators [1]. Furthermore, the molecular formula C31H36FNO2 is distinct from that of the small-molecule cyclophilin inhibitor (SMCypI) designated 'C31' (molecular formula C27H30N4O2S, CAS 2649904-85-6) [2]; confusion between these two distinct chemical entities can lead to experimental misinterpretation. The specific stereoelectronic features of the fluorophenyl and isopropylpiperidinyl substituents in C31H36FNO2 [1] directly influence its potency and selectivity, making it non-interchangeable with other RNase L activators or cyclophilin-targeting agents. Procurement decisions must therefore be guided by compound-specific quantitative evidence rather than class-level assumptions.

C31H36FNO2 Quantitative Comparative Evidence


RNase L Activation Potency

C31H36FNO2 activates the 2-5A-dependent ribonuclease (RNase L), with an IC50 of 2.30 nM determined by inhibition of protein synthesis in mouse L cell extracts [1]. This nanomolar potency places C31H36FNO2 among the most potent small-molecule RNase L activators reported, though direct head-to-head comparisons with other activators in the same assay system are not available. Class-level inference suggests that this potency may confer advantages in experimental settings requiring robust RNase L pathway activation at low compound concentrations.

RNase L pathway antiviral innate immunity apoptosis

C31: Cyclophilin D-Mediated Calcium Retention

In isolated mouse liver mitochondria, the small-molecule cyclophilin inhibitor designated 'C31' (molecular formula C27H30N4O2S) enhanced calcium retention capacity (CRC) to a level significantly greater than that achieved by cyclosporine A (CsA, 1 µM) and alisporivir (ALV, 1 µM) when tested at 100 µM [1]. Specifically, C31 treatment resulted in CRC values that were statistically superior to both CsA (p<0.05) and ALV (p<0.01) [1]. This demonstrates that C31 provides enhanced functional inhibition of the mitochondrial permeability transition pore (mPTP) opening via cyclophilin D.

mitochondrial permeability transition cyclophilin D cardioprotection

C31: Pan-Genotypic Anti-HCV Activity

The cyclophilin inhibitor 'C31' (C27H30N4O2S) demonstrates pan-genotypic anti-hepatitis C virus (HCV) activity with EC50 values spanning 1.20 µM to 7.76 µM against genotype 1a, 1b, 2a, 3a, 5a, and chimeric 2a/4a HCV subgenomic replicons (HCV-SGRs) [1]. This broad genotype coverage contrasts with many direct-acting antivirals (DAAs) that exhibit genotype-specific potency variations. Furthermore, C31 maintains full activity against ledipasvir-resistant viruses and exerts at least additive antiviral effects when combined with the NS5A inhibitor ledipasvir [1].

hepatitis C virus cyclophilin inhibitor antiviral resistance

C31: Broad-Spectrum Anti-Flaviviridae Activity

The cyclophilin inhibitor 'C31' (C27H30N4O2S) exhibits broad-spectrum antiviral activity against multiple members of the Flaviviridae family. In cell culture assays, C31 inhibits viral replication of Dengue virus (DENV) with an EC50 of 7.3 µM, Yellow Fever virus (YFV) with an EC50 of 27.2 µM, and Zika virus (ZIKV) with an EC50 of 48.0 µM [1]. This activity profile distinguishes C31 from many narrow-spectrum antivirals and underscores its utility as a probe for host-targeted antiviral discovery.

flavivirus dengue yellow fever Zika

C31: High Barrier to Resistance vs. Direct-Acting Antivirals

The cyclophilin inhibitor 'C31' (C27H30N4O2S) possesses a high barrier to resistance in HCV replicon systems [1]. Resistance to C31 arises from viral adaptations that weaken cyclophilin-dependent folding and disrupt the NS5A–cyclophilin interface, a mechanism distinct from that of direct-acting antivirals (DAAs) that target viral enzymes [1]. Cross-resistance is observed among cyclophilin-targeting inhibitors affecting the same host–virus axis [1].

antiviral resistance host-targeting antiviral NS5A

C31H36FNO2 & C31: Validated Research Applications


RNase L Pathway Activation Studies

C31H36FNO2 is uniquely suited for experiments requiring robust activation of the RNase L pathway in cell culture. Its low nanomolar IC50 (2.30 nM) [1] enables precise dose-response studies while minimizing off-target cytotoxicity. Researchers investigating innate antiviral immunity, apoptosis regulation, or the role of RNase L in cancer biology should procure C31H36FNO2 to ensure consistent pathway engagement at physiologically relevant concentrations.

Mitochondrial Permeability Transition Pore Research

For studies focused on cyclophilin D and mPTP regulation, the cyclophilin inhibitor designated 'C31' (C27H30N4O2S) provides superior functional inhibition compared to cyclosporine A and alisporivir [1]. Its enhanced calcium retention capacity in isolated mitochondria [1] makes it the preferred tool for investigating ischemia-reperfusion injury, neurodegenerative disease models, and cardioprotection mechanisms.

Pan-Genotypic HCV Antiviral Screening

Investigators seeking a host-targeting antiviral probe with pan-genotypic activity should select 'C31' (C27H30N4O2S) based on its demonstrated EC50 range of 1.20–7.76 µM across HCV genotypes 1a, 1b, 2a, 3a, 5a, and 2a/4a chimeric replicons [1]. Its retained efficacy against ledipasvir-resistant viruses [1] further validates its use in resistance-bypass studies and combination therapy screens.

Broad-Spectrum Anti-Flavivirus Drug Discovery

'C31' (C27H30N4O2S) is the compound of choice for research programs targeting multiple Flaviviridae members, including Dengue, Yellow Fever, and Zika viruses. Its quantifiable antiviral activity against DENV (EC50 7.3 µM), YFV (EC50 27.2 µM), and ZIKV (EC50 48.0 µM) [1] supports its application as a broad-spectrum probe for identifying conserved host–virus interactions and as a benchmark for novel cyclophilin inhibitor development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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